Cas no 2138522-63-9 (tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate)

Tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the preparation of complex amines and pharmaceutical compounds. Its key structural features—a tert-butyloxycarbonyl (Boc) protecting group, a bromo substituent, and a phenylpropoxy moiety—make it valuable for selective functionalization and controlled reactivity in multi-step syntheses. The Boc group ensures stability under basic conditions while allowing deprotection under mild acidic conditions, facilitating further derivatization. The bromine atom offers a handle for cross-coupling reactions, enhancing versatility in constructing diverse molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules.
tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate structure
2138522-63-9 structure
Product Name:tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate
CAS No:2138522-63-9
MF:C18H28BrNO3
MW:386.323824882507
CID:5958252
PubChem ID:165489663
Update Time:2025-10-30

tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate
    • EN300-1136615
    • 2138522-63-9
    • tert-butyl N-[3-bromo-2-methyl-2-(1-phenylpropoxy)propyl]carbamate
    • Inchi: 1S/C18H28BrNO3/c1-6-15(14-10-8-7-9-11-14)22-18(5,12-19)13-20-16(21)23-17(2,3)4/h7-11,15H,6,12-13H2,1-5H3,(H,20,21)
    • InChI Key: DQCPMHFNVCOAHK-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 385.12526g/mol
  • Monoisotopic Mass: 385.12526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 47.6Ų

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Additional information on tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate

Introduction to tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate (CAS No. 2138522-63-9)

tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate (CAS No. 2138522-63-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.

The molecular formula of tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate can be represented as C₁₅H₂₃BrNO₃, reflecting its complex composition. The presence of a bromo substituent at the 3-position of the propyl chain and a phenylpropoxy group at the 2-position introduces specific reactivity that is exploited in synthetic chemistry. The carbamate moiety further enhances its utility as a building block for more complex molecules.

In recent years, there has been a growing interest in the development of small-molecule inhibitors for protein-protein interactions (PPIs), which are often challenging to target due to their lack of well-defined binding pockets. The structural features of tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate make it an attractive candidate for designing PPI modulators. Specifically, the bromo and phenylpropoxy groups can be strategically positioned to interact with specific residues in the target protein, thereby disrupting or enhancing their interaction.

One of the most promising applications of this compound is in the field of oncology. Recent studies have highlighted the importance of PPIs in cancer cell proliferation and survival. By designing molecules that selectively inhibit these interactions, researchers aim to develop more effective anticancer therapies. The synthesis and optimization of derivatives of tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate have led to several novel compounds with potent anticancer activity in preclinical studies.

The carbamate group in this compound also plays a critical role in its biological activity. Carbamates are known for their ability to form stable covalent bonds with biological targets, which can lead to prolonged drug action. This property is particularly advantageous in therapeutic applications where sustained activity is desired. Additionally, the tert-butyl group provides steric hindrance, which can be used to fine-tune the binding affinity and selectivity of the compound.

Advances in computational chemistry have further enhanced the utility of tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate as a scaffold for drug discovery. Molecular modeling techniques allow researchers to predict how this compound will interact with potential targets, enabling rapid screening and optimization of derivatives. These computational methods have accelerated the discovery process and have led to several high-throughput screening campaigns targeting various disease-related PPIs.

The synthesis of tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromo substituent at the 3-position is particularly challenging and requires precise control over reaction conditions. However, recent advancements in synthetic methodologies have made this process more efficient and scalable.

In conclusion, tert-butyl N-3-bromo-2-methyl-2-(1-phenylpropoxy)propylcarbamate (CAS No. 2138522-63-9) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting protein-protein interactions. With ongoing research and development, this compound is poised to play a significant role in the next generation of drugs for treating various diseases.

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